molecular formula C22H19BrN2OS B2881060 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 851800-80-1

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2881060
CAS No.: 851800-80-1
M. Wt: 439.37
InChI Key: TZFFPXBQTHAJLS-UHFFFAOYSA-N
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Description

1-(2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic intermediate of significant interest in medicinal chemistry for the development of new therapeutic agents. This compound belongs to a class of molecules featuring an imidazoline ring, a structure known to be associated with diverse biological activities . Its core structure is closely related to nafimidone and its derivatives, which have been scientifically established as potent anticonvulsant agents . Research on such analogs indicates potential efficacy in standard preclinical models, including the maximal electroshock (MES) and subcutaneous metrazole (scMet) tests, suggesting a potential role in central nervous system (CNS) disorder research . Furthermore, the structural resemblance of this compound to known azole antifungals, such as oxiconazole, points to its potential utility in antimicrobial research . The presence of the sulfur-containing thioether bridge and the bromobenzyl group may influence its binding affinity and interaction with biological targets, making it a valuable chemical tool for structure-activity relationship (SAR) studies . Researchers can utilize this compound to probe new mechanisms of action for the treatment of infectious diseases and neurological conditions. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2OS/c23-19-10-8-16(9-11-19)15-27-22-24-12-13-25(22)21(26)14-18-6-3-5-17-4-1-2-7-20(17)18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFFPXBQTHAJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone represents a novel class of imidazole derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from recent studies and data.

Synthesis

The synthesis of the compound involves several key steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.
  • Introduction of the Thioether Group : This is achieved by reacting the imidazole derivative with 4-bromobenzylthiol in the presence of a base such as sodium hydride.
  • Attachment of the Naphthalene Moiety : The final step involves coupling the thioether-modified imidazole with naphthalen-1-yl ethanone.

This multi-step synthesis highlights the complexity and versatility of creating biologically active imidazole derivatives.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, indicating significant potential in several therapeutic areas:

Anticancer Activity

Research has shown that similar imidazole derivatives exhibit potent anticancer properties. For instance, compounds structurally related to our target have demonstrated:

  • Inhibition of Cancer Cell Proliferation : In vitro studies indicate that these compounds can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.
  • Mechanism of Action : The anticancer activity is often linked to apoptosis induction, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial effects. The presence of the bromobenzyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains. Preliminary studies suggest that this compound may exhibit:

  • Broad-Spectrum Antimicrobial Activity : Targeting both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds in this class have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Study on Antitumor Activity : A recent publication evaluated a similar imidazole derivative's effects on various cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics like 5-FU and methotrexate. The selectivity index indicated a higher tolerance in normal cells compared to tumor cells .
  • Antimicrobial Evaluation : Another study assessed multiple imidazole derivatives for their antibacterial activity against common pathogens, demonstrating that modifications to the thioether group significantly influenced antibacterial potency .

Comparative Analysis

The following table summarizes key findings related to similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
1-(4-Bromobenzyl)-1H-imidazoleImidazole ring with bromobenzyl groupAntimicrobial15.3
2-(Phenethylthio)-4-methylimidazoleThioether group and methyl substitutionAnticancer18.5
4-(Bromophenyl)thiazoleThiazole ring with bromophenyl substitutionAntimicrobial & anti-inflammatory12.7

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • 1-(2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone (PubChem, ): Replacing naphthalene with thiophene reduces aromatic bulk and increases heteroatom-mediated reactivity. Thiophene’s smaller size may enhance solubility but decrease π-π stacking interactions compared to naphthalene .
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole (): Lacks the ethanone group and bromine atom, simplifying the structure.

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Molecular Weight LogP* (Predicted) Key Features
Target Compound 4-Bromobenzylthio, Naphthalenyl ~455.3 ~4.2 High lipophilicity, strong UV absorption
1-(4-Chlorophenyl)ethan-1-one hydrazone () Chlorophenyl, benzylimidazole ~326.8 ~3.5 Moderate polarity due to Cl and hydrazone
1-[2-(4,6-Dichloro-2-methylpyrimidin-5-ylamino)-4,5-dihydroimidazol-1-yl]ethanone () Dichloropyrimidine, methyl ~332.2 ~2.8 Polar pyrimidine enhances water solubility

*LogP values estimated via fragment-based methods.

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